

# Investigating Neflamapimod's Role in Dementia with Lewy Bodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Neflamapimod |           |
| Cat. No.:            | B1684350     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Neflamapimod**, an investigational oral, brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38 $\alpha$ ), and its potential therapeutic role in Dementia with Lewy Bodies (DLB). This document synthesizes preclinical rationale, mechanism of action, and clinical trial data to offer a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.

# Introduction to Dementia with Lewy Bodies and the Therapeutic Rationale for Neflamapimod

Dementia with Lewy Bodies (DLB) is the second most common neurodegenerative dementia, characterized by the accumulation of alpha-synuclein aggregates, known as Lewy bodies, in the brain.[1][2] The pathology of DLB leads to a progressive decline in cognitive function, fluctuating cognition, visual hallucinations, and parkinsonism.[2] A key aspect of DLB pathology is synaptic dysfunction, particularly in the basal forebrain cholinergic system, which is believed to be a primary driver of the cognitive and motor deficits observed in the disease.[1][3]

**Neflamapimod** emerges as a promising therapeutic candidate by targeting this synaptic dysfunction.[1][2] It is a selective inhibitor of the p38 MAPK alpha enzyme, which is implicated in neuroinflammation and synaptic toxicity.[3][4][5] Preclinical studies have demonstrated that



**Neflamapimod** can reverse synaptic dysfunction within the basal forebrain cholinergic system, suggesting its potential as a disease-modifying therapy for DLB.[3][6]

# Mechanism of Action: The p38 MAPK Alpha Signaling Pathway in DLB

The p38 MAPK signaling cascade is a critical pathway that responds to cellular stress and inflammation. In neurodegenerative diseases like DLB, the p38 $\alpha$  isoform is activated in neurons and glial cells, contributing to the pathological process. The activation of p38 $\alpha$  is linked to the neurotoxicity of alpha-synuclein aggregates.[2]

The proposed mechanism of action for **Neflamapimod** in DLB involves the inhibition of p38α, which in turn modulates downstream signaling that impacts synaptic function and neuroinflammation. A crucial connection has been identified between p38α and the endosome-associated protein Rab5. Dysregulated Rab5 activity is a convergence point for multiple pathogenic drivers in neurodegenerative diseases. By inhibiting p38α, **Neflamapimod** is thought to normalize Rab5 activity, thereby mitigating synaptic dysfunction.





Click to download full resolution via product page

Neflamapimod's mechanism of action in DLB.



## Clinical Development Program: An Overview of Key Trials

**Neflamapimod** has been evaluated in several clinical trials for Dementia with Lewy Bodies. The core of its clinical development program revolves around the Phase 2a AscenD-LB and the Phase 2b RewinD-LB studies.

### **AscenD-LB (NCT04001517)**

The AscenD-LB trial was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept study designed to evaluate the efficacy and safety of **Neflamapimod** in patients with mild-to-moderate DLB.[7][8][9] The study enrolled 91 participants who received either **Neflamapimod** (40mg twice or three times daily) or a placebo for 16 weeks.[8][9]

#### RewinD-LB (NCT05869669)

Building on the findings of AscenD-LB, the RewinD-LB trial is a Phase 2b study with a similar design but with a more targeted patient population.[7][9] This study excluded patients with Alzheimer's disease co-pathology, as identified by plasma phosphorylated tau (p-tau)181 levels, to focus on a "pure" DLB population where the mechanism of **Neflamapimod** is hypothesized to be most effective.[1][7] The trial investigated a 40mg three-times-daily dose over a 16-week period, followed by an open-label extension.[7][10]

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the AscenD-LB and RewinD-LB clinical trials.

### **AscenD-LB Trial: Key Efficacy Outcomes**



| Endpoint                                     | Treatment<br>Group                          | Result                                             | p-value | Effect Size<br>(Cohen's d) |
|----------------------------------------------|---------------------------------------------|----------------------------------------------------|---------|----------------------------|
| Neuropsychologi<br>cal Test Battery<br>(NTB) | Neflamapimod<br>40mg TID vs.<br>Placebo/BID | Significant<br>Improvement                         | 0.015   | 0.52                       |
| Timed Up and<br>Go (TUG) Test                | Neflamapimod<br>TID vs. Placebo             | -1.4s<br>(improvement)<br>vs. +1.5s<br>(worsening) | 0.03    | 0.50                       |

Data sourced from press releases and publications related to the AscenD-LB trial.[5][7][11]

## RewinD-LB Trial: Key Efficacy and Biomarker Outcomes

| Endpoint                                             | Comparison                                              | Result                                            | p-value |
|------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------|---------|
| Clinical Dementia<br>Rating-Sum of Boxes<br>(CDR-SB) | New vs. Old Capsule<br>Formulation<br>(Extension Phase) | -0.58 difference                                  | 0.024   |
| ADCS-CGIC                                            | Placebo to New Capsule Switch (Extension Phase)         | -0.82 point difference                            | 0.004   |
| Plasma GFAP                                          | NFMD/B (New<br>Capsule) vs. Placebo                     | -23.1 pg/mL median difference                     | -       |
| Correlation of Plasma<br>GFAP and CDR-SB             | -                                                       | Change in GFAP correlated with treatment response | 0.036   |
| Incidence of Falls<br>(ptau181 < 2.2 pg/mL)          | New Capsule vs. Old<br>Capsule (Extension)              | 4.0% vs. 15.4%                                    | 0.025   |
| Incidence of Falls<br>(ptau181 < 2.2 pg/mL)          | New Capsule<br>(Extension) vs.<br>Placebo (Initial)     | 4.0% vs. 19.7%                                    | 0.007   |



Data sourced from press releases and publications related to the RewinD-LB trial.[6][7]

# **Experimental Protocols Clinical Trial Methodology**

The AscenD-LB and RewinD-LB trials followed a generally similar protocol, which is outlined in the workflow diagram below.





Click to download full resolution via product page

A representative clinical trial workflow for **Neflamapimod** in DLB.



Key elements of the protocol included:

- Patient Population: Individuals diagnosed with probable DLB according to consensus criteria,
   often with confirmation of abnormal dopamine transporter imaging (DaTscan).[8]
- Intervention: Oral administration of Neflamapimod capsules or matching placebo.[8]
- Assessments: A battery of cognitive and functional tests were employed, including the Neuropsychological Test Battery (NTB), Clinical Dementia Rating-Sum of Boxes (CDR-SB), and the Timed Up and Go (TUG) test.[8]
- Biomarker Analysis: Plasma samples were collected to measure levels of key biomarkers such as glial fibrillary acidic protein (GFAP) and p-tau181.[7][12]

## **Biomarker Measurement Methodology**

The measurement of plasma biomarkers such as p-tau181 and GFAP in the clinical trials utilized the Single molecule array (Simoa) platform. This is a high-sensitivity immunoassay technology capable of detecting low-abundance proteins in biological samples. The process generally involves:

- Sample Collection: Blood samples are collected from trial participants.
- Plasma Separation: Plasma is isolated from the whole blood through centrifugation.
- Simoa Analysis: The plasma samples are analyzed on a Simoa analyzer (e.g., HD-X analyzer) using specific assay kits for the target biomarkers (e.g., Simoa p-tau181 Advantage V2 kit, Simoa GFAP Discovery kit).
- Data Quantification: The instrument measures the concentration of the biomarker in each sample, providing quantitative data for statistical analysis.

## **Conclusion and Future Directions**

The cumulative data from preclinical and clinical studies suggest that **Neflamapimod** holds significant promise as a potential treatment for Dementia with Lewy Bodies. Its targeted mechanism of action, aimed at reversing synaptic dysfunction in the basal forebrain cholinergic system, represents a novel therapeutic approach. The positive results from the Phase 2a and



2b trials, particularly in a patient population without Alzheimer's co-pathology, provide a strong rationale for advancing **Neflamapimod** into Phase 3 development.[7]

Future research will likely focus on confirming these findings in a larger, pivotal Phase 3 trial. Key considerations for future studies will include the continued use of biomarkers to select the most appropriate patient population and to monitor treatment response. The long-term safety and efficacy of **Neflamapimod** will also be critical areas of investigation. If successful, **Neflamapimod** could become the first approved disease-modifying therapy for Dementia with Lewy Bodies, addressing a significant unmet medical need for this debilitating neurodegenerative disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of Neflamapimod in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-sectional and longitudinal evaluation of plasma glial fibrillary acidic protein to detect and predict clinical syndromes of Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Alterations in Protein Kinase p38γ in the Pathogenesis of the Synaptic Pathology in Dementia With Lewy Bodies and α-Synuclein Transgenic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P38α MAPK Signaling-A Robust Therapeutic Target for Rab5-Mediated Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]



- 9. Diagnostic value of plasma p-tau181, NfL, and GFAP in a clinical setting cohort of prevalent neurodegenerative dementias PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. EIP Pharma announces positive results from Phase II AscenD-LB trial of neflamapimod in mild to moderate dementia with Lewy Bodies | Alzheimer Europe [alzheimer-europe.org]
- To cite this document: BenchChem. [Investigating Neflamapimod's Role in Dementia with Lewy Bodies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684350#investigating-neflamapimod-s-role-in-dementia-with-lewy-bodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com